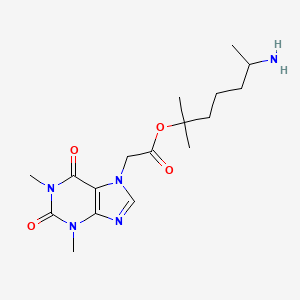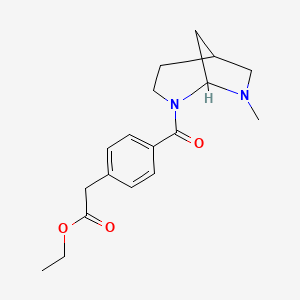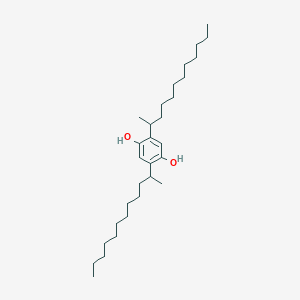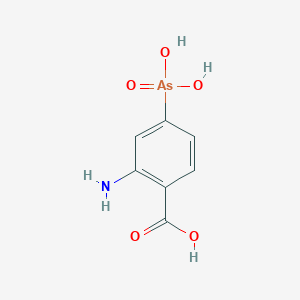
2-Amino-4-arsonobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-arsonobenzoic acid is an organic compound that contains both an amino group and an arsonic acid group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-arsonobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with arsenic trioxide in the presence of a reducing agent to form the corresponding arsonic acid derivative. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-arsonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form higher oxidation state derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Higher oxidation state arsonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-arsonobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoic acid: Lacks the arsonic acid group, making it less reactive in certain chemical reactions.
4-Aminobenzoic acid: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
2-Amino-4-methylbenzoic acid: Contains a methyl group instead of an arsonic acid group, resulting in different chemical properties.
Uniqueness
2-Amino-4-arsonobenzoic acid is unique due to the presence of both an amino group and an arsonic acid group on the benzoic acid core
Eigenschaften
CAS-Nummer |
6295-18-7 |
|---|---|
Molekularformel |
C7H8AsNO5 |
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
2-amino-4-arsonobenzoic acid |
InChI |
InChI=1S/C7H8AsNO5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14) |
InChI-Schlüssel |
FONAQXOHXLIQHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


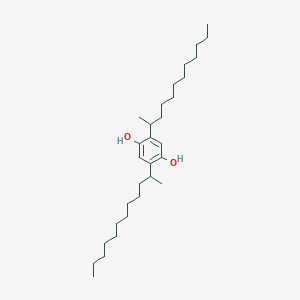
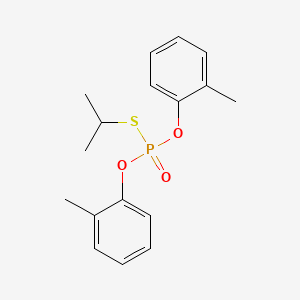
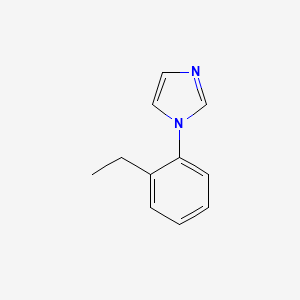
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
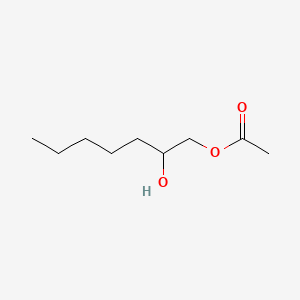

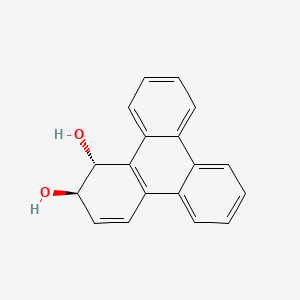

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
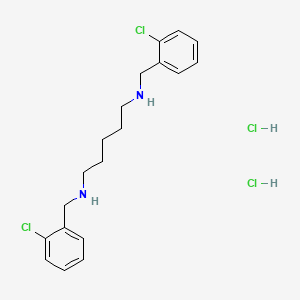
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
